N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19BrN4O3S3 and its molecular weight is 539.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its complex structure incorporates a thiadiazole ring, a bromobenzyl group, and a pyrrolidinyl sulfonamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C17H18BrN3O2S2, indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms. The unique structural features enhance its binding affinity to biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Compound | Activity | Target Organism |
---|---|---|
Thiadiazole Derivative A | Antibacterial | Staphylococcus aureus |
Thiadiazole Derivative B | Antifungal | Candida albicans |
The specific compound this compound has been noted for its enhanced lipophilicity due to the bromobenzyl group, which may improve cellular penetration and efficacy against pathogens .
2. Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX). Research has indicated that compounds with the thiadiazole scaffold can significantly reduce inflammation in various models.
A study assessed the inhibitory effect of several thiadiazole derivatives on LOX enzymes:
Compound | IC50 Value (µM) | Inhibition Type |
---|---|---|
Thiadiazole Derivative C | 12.5 | Competitive |
Thiadiazole Derivative D | 15.0 | Non-competitive |
The compound demonstrated promising results in reducing inflammatory markers in vitro and in vivo models .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated across various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of specific kinases involved in cell proliferation.
In a recent study involving multiple cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed significant antiproliferative activity with an IC50 value less than 10 µM:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | <10 | CDK1 Inhibition |
PC3 | <10 | Apoptosis Induction |
The selectivity towards cancer cells over normal fibroblasts suggests a favorable therapeutic index .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy : A study tested various derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the thiadiazole ring enhanced activity against resistant strains.
- Case Study on Anti-inflammatory Properties : In an animal model of arthritis, the administration of this compound led to significant reductions in swelling and pain indicators compared to control groups.
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S3/c21-16-7-3-14(4-8-16)13-29-20-24-23-19(30-20)22-18(26)15-5-9-17(10-6-15)31(27,28)25-11-1-2-12-25/h3-10H,1-2,11-13H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDNAAVBFOOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.